Phenyl[4-(2-phenylethenyl)phenyl]methanone
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Overview
Description
Phenyl[4-(2-phenylethenyl)phenyl]methanone is an organic compound with a complex structure that includes a phenyl group attached to a methanone group, which is further connected to another phenyl group through a phenylethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl[4-(2-phenylethenyl)phenyl]methanone can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include mild temperatures and the use of environmentally benign reagents, making it a preferred method for synthesizing complex organic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Phenyl[4-(2-phenylethenyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic aromatic substitution reactions can replace specific functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Phenyl[4-(2-phenylethenyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Phenyl[4-(2-phenylethenyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form covalent bonds with biological molecules, leading to modifications in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Similar in structure but lacks the phenylethenyl linkage.
Diphenylmethanone: Contains two phenyl groups attached to a methanone group but without the additional phenylethenyl group.
Uniqueness
Phenyl[4-(2-phenylethenyl)phenyl]methanone is unique due to its phenylethenyl linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for specific interactions and applications that are not possible with simpler analogs .
Properties
CAS No. |
74685-66-8 |
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Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
phenyl-[4-(2-phenylethenyl)phenyl]methanone |
InChI |
InChI=1S/C21H16O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-16H |
InChI Key |
SPZVQWBUOLUHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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